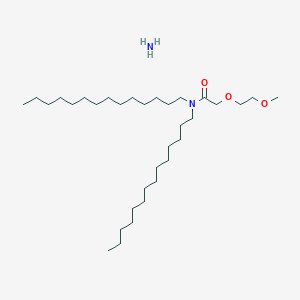

Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide

Übersicht

Beschreibung

- ALC-0159 is a PEG/lipid conjugate, specifically the N,N-dimyristyl amide of 2-hydroxyacetic acid. It is O-pegylated to a PEG chain mass of about 2 kilodaltons (corresponding to approximately 45-46 ethylene oxide units per molecule of N,N-dimyristyl hydroxyacetamide).

- By nature, it is a non-ionic surfactant.

- Notably, ALC-0159 is a component of the Pfizer-BioNTech SARS-CoV-2 mRNA vaccine (0.05 mg per dose), which contains the active ingredient tozinameran .

Vorbereitungsmethoden

- ALC-0159 wird durch spezifische Verfahren und Reaktionsbedingungen synthetisiert, die zu seiner pegylierten Lipidstruktur führen.

- Industrielle Produktionsmethoden beinhalten wahrscheinlich optimierte Verfahren für Skalierbarkeit und Reinheit.

Analyse Chemischer Reaktionen

- ALC-0159 kann verschiedene Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, hängen von den spezifischen Syntheseschritten ab.

- Hauptprodukte, die gebildet werden, könnten modifizierte Lipidstrukturen oder pegylierte Derivate sein.

Wissenschaftliche Forschungsanwendungen

- ALC-0159 findet Anwendungen sowohl in der in vitro als auch in der in vivo Transfektion von DNA, RNA und anderen negativ geladenen Molekülen.

- Seine Verwendung geht über Impfstoffe hinaus und könnte sich auf Bereiche wie Chemie, Biologie und Medizin auswirken.

Wirkmechanismus

- Der Wirkmechanismus der Verbindung beinhaltet die Stabilisierung von Lipid-Nanopartikeln durch sterische Hinderung aufgrund ihrer PEG (Polyethylenglykol)-Einheit .

- Molekulare Zielstrukturen und Pfade, die von ALC-0159 beeinflusst werden, müssen weiter untersucht werden.

Wirkmechanismus

- The compound’s mechanism of action involves stabilizing lipid nanoparticles through steric hindrance due to its PEG (polyethylene glycol) moiety .

- Molecular targets and pathways influenced by ALC-0159 would require further investigation.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von ALC-0159 liegt in seiner spezifischen Struktur und Pegylierung.

- Ähnliche Verbindungen können andere lipidbasierte Träger oder pegylierte Moleküle umfassen.

Eigenschaften

IUPAC Name |

azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H67NO3.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h4-32H2,1-3H3;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRINHCGBBXKJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H70N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

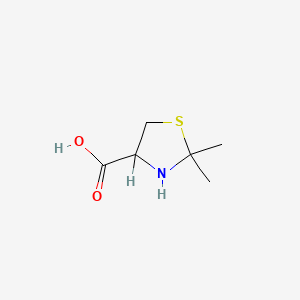

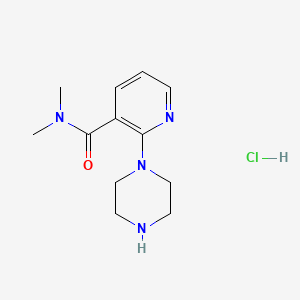

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

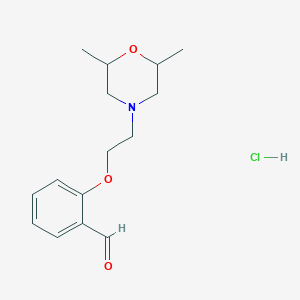

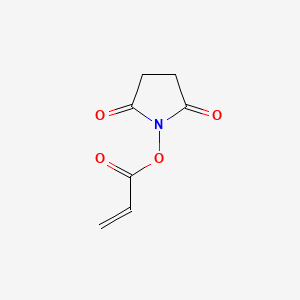

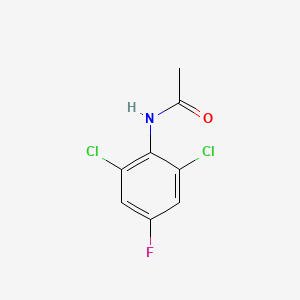

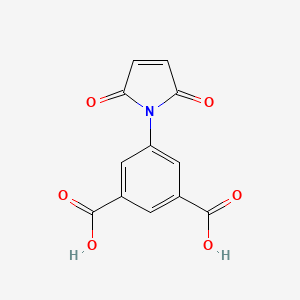

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.